REACTION_CXSMILES
|
[C:1]([CH2:9][C:10]#[N:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>>[N+:12]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:1]([CH2:9][C:10]#[N:11])=[O:8])([O-:14])=[O:13]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred for 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
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Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)CC#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |